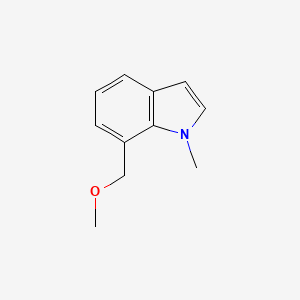

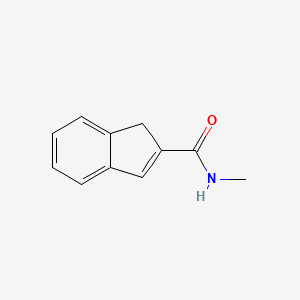

7-(Methoxymethyl)-1-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(メトキシメチル)-1-メチル-1H-インドールは、7位にメトキシメチル基、1位にメチル基が置換されたインドール骨格を含む複素環式化合物です。インドール誘導体は、多様な生物活性を有することが知られており、医薬品化学において広く研究されています。

2. 製法

合成経路と反応条件

7-(メトキシメチル)-1-メチル-1H-インドールの合成は、様々な合成経路によって達成できます。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下で、1-メチルインドールをメトキシメチルクロリドでアルキル化することです。この反応は、通常、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、高温で行われます。

別の方法として、パラジウム触媒によるクロスカップリング反応があります。この方法では、1-メチルインドールをメトキシメチルハライドとパラジウム触媒および適切な配位子存在下で反応させます。反応条件は、通常、炭酸カリウムなどの塩基とテトラヒドロフラン(THF)などの溶媒を含みます。

工業的製法

7-(メトキシメチル)-1-メチル-1H-インドールの工業的生産には、大規模なバッチプロセスまたは連続フロープロセスが使用されます。方法は、収率、純度、費用対効果などの要因によって異なります。反応条件の最適化、特に温度、圧力、触媒装填量の最適化は、効率的な生産のために重要です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, 1-methylindole is reacted with a methoxymethyl halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

化学反応の分析

反応の種類

7-(メトキシメチル)-1-メチル-1H-インドールは、次のような様々な化学反応を起こします。

酸化: メトキシメチル基は、三酸化クロムやクロム酸ピリジニウムなどの酸化剤を用いてホルミル基に酸化できます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて対応するアルコールに還元できます。

置換: インドール環では、特に3位において、ハロゲンやニトロ化合物などの試薬を用いて求電子置換反応が起こります。

一般的な試薬と条件

酸化: 酢酸中の三酸化クロムまたはジクロロメタン中のクロム酸ピリジニウム。

還元: エーテルまたはテトラヒドロフラン中の水素化リチウムアルミニウム。

置換: 酢酸中のハロゲン(例:臭素)または硫酸中のニトロ化合物。

生成される主な生成物

酸化: 7-ホルミル-1-メチル-1H-インドール。

還元: 7-(ヒドロキシメチル)-1-メチル-1H-インドール。

置換: 3-ブロモ-7-(メトキシメチル)-1-メチル-1H-インドール。

科学的研究の応用

7-(メトキシメチル)-1-メチル-1H-インドールは、科学研究においていくつかの応用があります。

化学: より複雑なインドール誘導体の合成における構成要素として使用されます。

生物学: 抗菌活性や抗癌活性など、潜在的な生物活性を研究されています。

医学: 新規医薬品の開発における医薬品中間体としての可能性を調査されています。

工業: 染料、顔料、その他の特殊化学品の製造に使用されています。

作用機序

7-(メトキシメチル)-1-メチル-1H-インドールの作用機序は、特定の分子標的や経路との相互作用に関係しています。メトキシメチル基は、化合物の親油性を高め、細胞膜を透過しやすくします。細胞内に入ると、酵素や受容体と相互作用し、その活性を調節します。正確な分子標的や経路は、特定の生物学的状況によって異なり、現在も研究が進められています。

類似化合物との比較

類似化合物

1-メチル-1H-インドール: メトキシメチル基がないため、親油性が低くなっています。

7-メトキシ-1-メチル-1H-インドール: メトキシメチル基の代わりにメトキシ基が含まれており、反応性と生物活性に影響を与えます。

7-(ヒドロキシメチル)-1-メチル-1H-インドール: ヒドロキシメチル基が含まれており、メトキシメチル基とは異なる化学反応を起こす可能性があります。

独自性

7-(メトキシメチル)-1-メチル-1H-インドールは、インドール骨格にメトキシメチル基とメチル基の両方が存在するという点で独自性があります。この置換基の組み合わせは、化学反応性、生物活性、物理的特性に影響を与える可能性があり、研究や産業における様々な用途に役立つ化合物となっています。

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

7-(methoxymethyl)-1-methylindole |

InChI |

InChI=1S/C11H13NO/c1-12-7-6-9-4-3-5-10(8-13-2)11(9)12/h3-7H,8H2,1-2H3 |

InChIキー |

RLGSQIDOQFPMQT-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC2=C1C(=CC=C2)COC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)

![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)